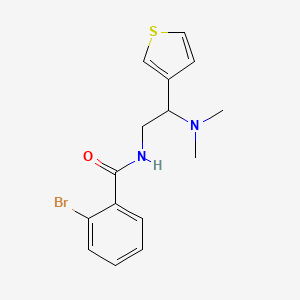
2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, a dimethylamino group, and a thiophene ring attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amidation: Formation of the benzamide core by reacting a brominated benzoyl chloride with an amine.
Substitution: Introduction of the dimethylamino and thiophene groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-bromo-N-(2-(dimethylamino)ethyl)benzamide: Lacks the thiophene ring.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the bromine atom.
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Substitutes chlorine for bromine.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions.
生物活性
The compound 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where x,y,z,w represent the respective counts of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the compound. The presence of a bromine atom and a thiophene ring is noteworthy as these features often contribute to unique biological properties.
Histone Deacetylase Inhibition
Recent studies have highlighted the role of compounds similar to this compound in inhibiting histone deacetylases (HDACs). HDAC inhibitors are known for their anticancer properties by promoting hyperacetylation of histones, leading to altered gene expression profiles. The compound’s structural analogs have shown promising activity against various HDAC isoforms, suggesting a potential mechanism for its biological effects .
Antimicrobial Activity
Compounds with thiophene moieties have been reported to exhibit antimicrobial properties. The interaction between the thiophene ring and bacterial cell membranes may disrupt cellular integrity, leading to bactericidal effects. Studies on related compounds indicate that modifications in the side chains can enhance or diminish this activity .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| HDAC Inhibition | 1.85 μM | |
| Antimicrobial (E. coli) | 15 μg/mL | |
| Cytotoxicity (Cancer Cells) | 4.05 μM |
Study 1: HDAC Inhibition
In a comparative study involving various benzamide derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of HDACs. The most potent derivative showed an IC50 value of 1.85 μM against HDAC1, indicating that structural modifications can lead to enhanced biological activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Gram-negative bacteria. The study demonstrated that the presence of bromine and dimethylamino groups significantly increased the antimicrobial activity against E. coli, with an observed IC50 value of 15 μg/mL .
特性
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTWOAUSZUVMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














